molecular formula C2H6Si2 B3045435 Disilylacetylene CAS No. 1070-76-4

Disilylacetylene

Cat. No. B3045435
CAS RN: 1070-76-4
M. Wt: 86.24 g/mol
InChI Key: OFIDJMJLBNOBIL-UHFFFAOYSA-N
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Description

Disilylacetylene is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a derivative of acetylene that contains two silicon atoms instead of two hydrogen atoms. Disilylacetylene has been studied extensively for its ability to form stable complexes with transition metals and its potential use in catalysis.

Scientific Research Applications

Preparation and Characterization

Disilylacetylene, a compound with various scientific applications, has been synthesized through the action of silyl bromide on ethynylene magnesium bromide. Its physical properties, including freezing and boiling points, vapor pressure, and vibrational spectra, have been studied to understand its fundamental characteristics (Lord et al., 1958).

Molecular Structure Analysis

The molecular structure of disilylacetylene has been detailed through electron diffraction measurements in the gas phase. This research provided refined structural parameters and confirmed the staggered conformation of the molecule (Cradock et al., 1990).

Synthesis of Silylated Compounds

Disilylacetylene has been utilized in the synthesis of various silylated ethenes and acetylenes, demonstrating its versatility in chemical synthesis. The molecular structures of these compounds have been analyzed, revealing significant insights into their chemical behavior (Rüdinger et al., 1994).

Development of Stable Silicon Compounds

Research has focused on the chemistry of disilyne, a stable silicon-silicon triply-bonded compound, highlighting advances in the chemistry of stable alkyne analogues of heavier group 14 elements. This has opened up new possibilities in the development of stable silicon compounds (Sekiguchi et al., 2006).

Application in Hybrid Material Synthesis

Disilylacetylene has been applied in the synthesis of di- and hexafunctional cyclotriphosphazenes, a key step in the development of hybrid materials. This showcases its role in creating complex molecular scaffolds (Januszewski et al., 2018).

Comparative Studies with Other Compounds

Comparative studies have been conducted between disilylacetylene and other related compounds, providing insights into the differences in molecular structures and chemical behavior. This comparative approach is crucial in understanding the unique properties of disilylacetylene (Kawai et al., 1982).

properties

IUPAC Name

2-silylethynylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6Si2/c3-1-2-4/h3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIDJMJLBNOBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#C[SiH3])[SiH3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disilylacetylene

CAS RN

1070-76-4
Record name Disilyl acetylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disilylacetylene

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